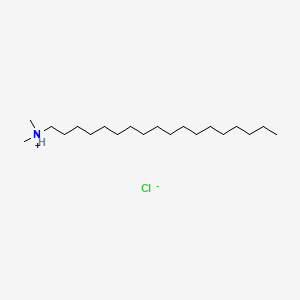

Dymanthine hydrochloride

Description

Properties

IUPAC Name |

dimethyl(octadecyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKRTWCFCOUBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[NH+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-28-7 (Parent) | |

| Record name | Dymanthine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

334.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-17-8 | |

| Record name | Octadecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dymanthine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Dymanthine Hydrochloride

Elucidation and Refinement of Dymanthine Hydrochloride Synthetic Pathways

The synthesis of the free base, N,N-Dimethyloctadecylamine (Dymanthine), is a precursor to forming the hydrochloride salt. The conversion to this compound is a straightforward acid-base reaction. The primary synthetic challenge lies in the efficient production of the tertiary amine. Literature points to two principal methods for its laboratory-scale and industrial synthesis.

The synthesis of Dymanthine (N,N-Dimethyloctadecylamine) can be approached via two main pathways, each with distinct precursors and reaction conditions. The final step to obtain this compound involves the treatment of the synthesized tertiary amine base with hydrochloric acid.

One established method is a variation of the Leuckart-Wallach reaction . guidechem.com This is a reductive amination process that utilizes a primary amine as a starting material.

Reactants : The synthesis begins with octadecylamine (B50001), a primary amine. The other key reagents are formaldehyde (B43269) and formic acid. guidechem.com

Process : Octadecylamine is first mixed with formic acid in an ethanol (B145695) medium at a controlled temperature of 50-60°C. Formaldehyde is then added, and the mixture is refluxed for approximately two hours at 80-83°C. guidechem.com Following the reaction, the product is neutralized with an alkaline solution. The organic layer is separated, and the ethanol is removed via vacuum distillation to yield N,N-Dimethyloctadecylamine. guidechem.com

A second significant synthetic route involves the catalytic amination of a long-chain alcohol . guidechem.com This method avoids the use of formic acid and starts from a different precursor.

Reactants : This pathway uses octadecanol, a fatty alcohol, and dimethylamine (B145610). guidechem.com

Process : The catalytic amination is conducted in the liquid phase at elevated temperatures, typically between 180-220°C. The reaction involves the removal of a water molecule to form the tertiary amine. The crude product is then purified by vacuum distillation to obtain high-purity N,N-Dimethyloctadecylamine. guidechem.com

The following table summarizes the key aspects of these laboratory-scale synthesis protocols.

Table 1: Comparison of Laboratory-Scale Synthesis Protocols for N,N-Dimethyloctadecylamine| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Key Process Steps |

|---|---|---|---|---|

| Leuckart-Wallach Reaction | Octadecylamine | Formaldehyde, Formic Acid | 50-83°C, Reflux | Condensation, Neutralization, Distillation |

| Catalytic Amination | Octadecanol | Dimethylamine, Catalyst | 180-220°C | Catalytic Amination, Water Removal, Distillation |

The primary precursors for the synthesis of Dymanthine are octadecylamine and octadecanol. Octadecylamine itself can be produced from stearic acid. The process involves the reaction of stearic acid with ammonia (B1221849) to form octadecanenitrile, which is then subjected to catalytic hydrogenation to yield the primary amine.

Design and Synthesis of this compound Analogs and Derivatives

A thorough review of scientific databases and chemical literature reveals a significant lack of information regarding the design and synthesis of analogs and derivatives of this compound. The following subsections reflect this absence of specific research data.

There is no available scientific literature detailing structure-activity relationship (SAR) studies for this compound. Such studies would involve the systematic modification of the Dymanthine molecule—for instance, by altering the length of the alkyl chain or substituting the methyl groups on the nitrogen atom—and evaluating the resulting changes in biological activity. The absence of this data indicates that this area of research has likely not been a focus.

Similarly, there is no published research on the synthesis of prodrugs or conjugates of this compound. Prodrug strategies are typically employed to improve a drug's pharmacokinetic properties, and the lack of such reports for Dymanthine suggests this has not been an area of investigation.

There is no information available in the scientific literature regarding the exploration of fatty acid conjugates of this compound or any associated preclinical biomedical implications. While the conjugation of fatty acids to various molecules is an area of active research for applications like drug delivery, this has not been specifically applied to or reported for this compound. chemrxiv.org

Synthesis of this compound Prodrugs and Conjugates

Application of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical compounds like this compound is a critical aspect of modern chemical manufacturing. The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comthepharmajournal.com The synthesis of the parent amine, N,N-dimethyloctadecan-1-amine, provides a clear context for applying these principles.

A significant advancement in this area is the move towards catalytic hydrogenation processes. One such method involves the synthesis of N,N-dimethyloctadecylamine using a sophisticated multi-metal catalyst on a zeolite support. chemicalbook.com This approach represents a greener alternative to more traditional methods, such as the Eschweiler-Clarke reaction, which typically involves the use of formaldehyde and a reducing agent like formic acid. nih.gov

Catalytic Amination:

A documented green synthetic route involves the direct amination of a C18 fatty alcohol raw material. chemicalbook.com The reaction proceeds using a specialized catalyst and hydrogen gas, which aligns with several green chemistry principles:

Catalysis: The use of a Cu-Ni-Ru/zeolite catalyst is highly efficient, allowing the reaction to proceed under controlled conditions with high yield (approximately 94.3%). chemicalbook.com Catalytic processes are preferred over stoichiometric reagents because they reduce waste and can often be recycled and reused. nih.gov

Atom Economy: This process exhibits a high atom economy by incorporating the majority of the atoms from the reactants (the fatty alcohol and dimethylamine) into the final product. The primary byproduct is water, which is environmentally benign.

Use of Safer Solvents/Reagents: While the specific solvent is not detailed in the provided procedure, catalytic hydrogenations can often be run in greener solvents or even solvent-free conditions. unive.it The process avoids the use of more hazardous reagents common in older synthetic methods.

The reaction conditions for this catalytic amination are summarized in the table below.

| Parameter | Value | Reference |

| Catalyst | Cu-Ni-Ru/zeolite | chemicalbook.com |

| Primary Reactants | C18 Alcohol, Dimethylamine | chemicalbook.com |

| Gas | Hydrogen | chemicalbook.com |

| Temperature | 225 °C | chemicalbook.com |

| Pressure | 772.5 - 1200.1 Torr | chemicalbook.com |

| Reaction Time | 4.2 hours | chemicalbook.com |

| Approximate Yield | 94.3% | chemicalbook.com |

Potential for Further Greening:

Further improvements to the synthesis of this compound could involve the exploration of alternative "green" solvents. The pharmaceutical industry is increasingly advocating for the use of solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which are considered more environmentally sustainable than traditional volatile organic compounds (VOCs). mdpi.com The use of biocatalysis, employing enzymes to facilitate chemical reactions in aqueous media, also represents a frontier in green pharmaceutical synthesis, offering high selectivity and reducing the need for trace metal catalysts. mdpi.com

Another key derivatization of tertiary amines like N,N-dimethyloctadecan-1-amine is their conversion into quaternary ammonium (B1175870) compounds. nbinno.com This process, known as quaternization, involves the reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride) to form a positively charged quaternary ammonium salt. These derivatives have widespread applications, notably as surfactants and antimicrobial agents, highlighting a key area of chemical derivatization for this class of molecules. nbinno.com

Preclinical Pharmacological Investigations of Dymanthine Hydrochloride

Mechanistic Elucidation of Dymanthine Hydrochloride's Biological Actions

The biological activities of this compound are intrinsically linked to its chemical structure, particularly its amphiphilic nature, which combines a polar amine head with a long, nonpolar hydrocarbon tail. This structure is central to its primary mechanism of action.

Identification of Cellular and Subcellular Targets of this compound

Preclinical evidence suggests that the primary cellular target of this compound is the cell membrane. As a surfactant, it interacts with and disrupts the lipid bilayer of cellular membranes. This interaction is not believed to be receptor-specific but is rather a physiochemical effect on the membrane's integrity. The long octadecyl chain intercalates into the hydrophobic core of the lipid bilayer, while the polar dimethylamine (B145610) group interacts with the hydrophilic exterior. This molecular arrangement perturbs the ordered structure of the membrane, leading to increased permeability and, at sufficient concentrations, loss of cellular contents and cell lysis.

Analysis of Molecular Pathways Modulated by this compound

The disruption of the cell membrane by this compound initiates a cascade of downstream molecular events. By altering membrane fluidity and permeability, it can be inferred that the compound affects membrane-associated proteins and signaling pathways. Key consequences of this membrane disruption likely include:

Loss of Ion Gradients: Disruption of the membrane leads to the dissipation of essential ion gradients (e.g., Na+, K+, Ca2+, H+) that are crucial for numerous cellular functions, including nerve transmission, muscle contraction, and energy metabolism.

Impairment of Transport Systems: The function of membrane-bound transporters and channels is likely compromised, affecting nutrient uptake and waste extrusion.

Inhibition of Energy Production: In parasites, disruption of the mitochondrial membrane would uncouple oxidative phosphorylation, leading to a rapid depletion of ATP.

While specific molecular pathway analyses for this compound are not extensively detailed in contemporary literature, its membrane-disrupting action is the foundational event leading to cellular dysfunction and death.

Comparative Mechanistic Analyses with Structurally Related Compounds

This compound is structurally related to other long-chain alkylamines and quaternary ammonium (B1175870) compounds (QACs), which share a similar mechanism of action. These compounds are broadly categorized as cationic surfactants.

Quaternary Ammonium Compounds (QACs): Compounds such as benzalkonium chloride and cetylpyridinium (B1207926) chloride are well-known antimicrobial agents that act by disrupting microbial cell membranes. Their permanent positive charge enhances their interaction with the negatively charged components of bacterial and fungal cell walls and membranes, leading to membrane disorganization and leakage of cytoplasmic contents.

Other Tertiary Amines: Long-chain tertiary amines, like Dymanthine, can become protonated in physiological environments, acquiring a positive charge and behaving similarly to QACs. Their efficacy is often related to the length of the alkyl chain, which influences their lipophilicity and ability to penetrate the lipid bilayer.

The common mechanistic thread among these compounds is their ability to act as surface-active agents that compromise the structural and functional integrity of cellular membranes.

In Vitro and In Vivo Preclinical Efficacy Studies

The preclinical evaluation of this compound has primarily centered on its established therapeutic role, with limited exploration into novel applications in recent years.

Re-evaluation of Anthelminthic Efficacy in Contemporary Preclinical Models

Investigation of Potential Novel Therapeutic Modalities (e.g., Antimicrobial, Antineoplastic, Antiviral) in Preclinical Systems

While the primary established use of this compound is as an anthelminthic, its membrane-disrupting mechanism of action suggests a potential for broader biological activity.

Antimicrobial Activity: As a cationic surfactant, this compound possesses inherent antimicrobial properties. Its mechanism of action is suggested to involve the disruption of bacterial cell membranes, leading to cell lysis. However, detailed preclinical studies defining its spectrum of activity against a wide range of bacteria and fungi, and determining its minimum inhibitory concentrations (MICs), are not extensively documented in recent literature.

Antineoplastic and Antiviral Activity: Some patent literature includes this compound in lists of compounds with potential antineoplastic and antiviral applications. google.comgoogleapis.comgoogleapis.com This is likely due to its membrane-disrupting properties, which could theoretically affect cancer cells or enveloped viruses. However, there is a lack of specific preclinical studies, either in vitro or in vivo, that have formally evaluated and confirmed any significant antineoplastic or antiviral efficacy of this compound. The available information is not sufficient to support a definitive role in these therapeutic areas without further dedicated research.

The following table summarizes the available, albeit limited, preclinical data for this compound.

| Preclinical Investigation | Model/System | Key Findings/Inferences | Data Availability |

| Mechanistic Studies | Theoretical/Inferred | Acts as a cationic surfactant, disrupting cell membrane integrity. | High (Inferred from chemical structure and related compounds) |

| Anthelminthic Efficacy | Mouse models (Syphacia obvelata, Hymenolepis nana) | Reported efficacy in a 1967 study. | Limited (Full modern preclinical data not available) |

| Antimicrobial Activity | Inferred | Expected to have broad-spectrum activity due to membrane disruption. | Limited (Specific MIC values and spectrum not well-documented) |

| Antineoplastic Activity | Patent Literature | Listed as a potential agent. | Very Limited (No specific preclinical studies found) |

| Antiviral Activity | Patent Literature | Listed as a potential agent. | Very Limited (No specific preclinical studies found) |

Pharmacodynamic and Pharmacokinetic Profiling of this compound (Preclinical)

Preclinical pharmacodynamic and pharmacokinetic profiling is a critical phase in drug development, designed to characterize a compound's interaction with the body. This stage investigates the processes of absorption, distribution, metabolism, and excretion (ADME), which collectively determine the drug's concentration and duration of action in the body. While this is a standard set of studies for any potential therapeutic agent, publicly available data regarding the specific preclinical pharmacodynamic and pharmacokinetic profiling of this compound is not available. The following sections describe the types of investigations that would be undertaken in this phase of research.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Models

The investigation of a drug candidate's ADME properties is fundamental to understanding its potential efficacy and is a standard component of preclinical evaluation. scispace.com These studies are typically conducted in various animal models to predict the substance's behavior in humans. nih.gov However, specific preclinical data on the absorption, distribution, metabolism, and excretion of this compound could not be located in publicly accessible scientific literature.

In a typical preclinical ADME study, the following parameters would be assessed:

Absorption: This component of the study would determine how and to what extent this compound is absorbed into the bloodstream after administration. Key parameters that would be measured include the rate of absorption and the fraction of the administered dose that reaches systemic circulation (bioavailability).

Distribution: Once absorbed, a compound is distributed throughout the body. Preclinical studies would aim to identify the tissues and organs where this compound accumulates. This would involve measuring the volume of distribution and the extent of plasma protein binding.

Metabolism: The metabolic fate of this compound would be investigated to identify the metabolic pathways it undergoes and the resulting metabolites. These studies are crucial as metabolites can have their own pharmacological or toxicological effects. In vitro systems, such as liver microsomes, and in vivo models are used for this purpose.

Excretion: This aspect of the investigation would determine the routes and rates of elimination of this compound and its metabolites from the body. The primary routes of excretion, such as through urine or feces, would be identified and quantified.

The following table illustrates the type of data that would be collected in preclinical ADME studies for this compound.

| ADME Parameter | Description | Data for this compound |

| Absorption | ||

| Bioavailability (%) | The proportion of the administered dose that reaches the systemic circulation unchanged. | Data not available |

| Tmax (h) | The time at which the maximum plasma concentration is observed. | Data not available |

| Cmax (ng/mL) | The maximum plasma concentration achieved after administration. | Data not available |

| Distribution | ||

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |

| Plasma Protein Binding (%) | The extent to which a drug attaches to proteins in the blood. | Data not available |

| Metabolism | ||

| Major Metabolites | The primary products of the body's metabolic processes on the drug. | Data not available |

| Metabolic Pathways | The biochemical reactions that alter the drug within the body. | Data not available |

| Excretion | ||

| Clearance (CL) | The rate at which a drug is removed from the body. | Data not available |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Data not available |

| Routes of Excretion | The primary ways the body eliminates the drug and its metabolites (e.g., renal, fecal). | Data not available |

Bioavailability Enhancement Strategies and Their Preclinical Assessment

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's therapeutic potential. For compounds with poor oral bioavailability, various formulation strategies can be employed to improve their absorption. Preclinical assessment of these strategies is essential to determine their effectiveness and feasibility. There is currently no publicly available information on any preclinical assessments of bioavailability enhancement strategies for this compound.

Common strategies to enhance oral bioavailability that would be evaluated in preclinical models include:

Formulation with absorption enhancers: Certain excipients can increase the permeability of the intestinal epithelium, thereby improving drug absorption.

Lipid-based formulations: For poorly water-soluble drugs, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

Nanoparticle formulations: Encapsulating a drug in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its uptake.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome poor absorption characteristics.

The preclinical assessment of these strategies would involve administering the modified formulations to animal models and comparing the resulting pharmacokinetic parameters to those of the unformulated drug. An increase in bioavailability would be the primary indicator of a successful enhancement strategy.

The table below outlines the kind of data that would be generated from preclinical studies assessing bioavailability enhancement strategies for this compound.

| Enhancement Strategy | Preclinical Model | Key Pharmacokinetic Parameter Measured | Outcome for this compound |

| Formulation with Chitosan | Rat | Area Under the Curve (AUC), Cmax | Data not available |

| Self-Emulsifying Drug Delivery System (SEDDS) | Dog | Bioavailability (F%) | Data not available |

| Nanoparticle Encapsulation | Mouse | AUC, Cmax | Data not available |

| Prodrug Synthesis | Rat | Bioavailability (F%) | Data not available |

Physicochemical and Material Science Research of Dymanthine Hydrochloride for Formulation Advancement

Solid-State Research and Polymorphism of Dymanthine Hydrochloride

Solid-state properties are critical for the formulation of a stable and effective pharmaceutical product. ijbiotech.com The ability of a compound to exist in more than one crystalline form is known as polymorphism, and different polymorphs can exhibit varied physicochemical properties, including solubility, melting point, and stability. ijbiotech.comnih.gov

Characterization of this compound Crystalline Forms and Amorphous States

The characterization of the solid-state forms of an active pharmaceutical ingredient (API) is a foundational step in formulation development. This involves identifying and analyzing different crystalline forms (polymorphs) and the amorphous state.

Crystalline Forms: Research in this area for this compound would involve generating and identifying different crystal habits and polymorphs. Crystal habit refers to the external shape of a crystal, which can impact manufacturing properties like flowability and compressibility. mdpi.comnih.gov Polymorphs, having different internal lattice structures, are typically investigated using techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique crystalline structures by their distinct diffraction patterns. google.com

Differential Scanning Calorimetry (DSC): To determine melting points and transition temperatures, helping to establish the thermodynamic relationship between different forms. researchgate.net

Thermogravimetric Analysis (TGA): To assess thermal stability and detect the presence of solvates. mdpi.com

Spectroscopy (FTIR, Raman): To detect differences in molecular interactions within the crystal lattice.

Amorphous State: The amorphous form of a drug lacks a long-range ordered crystal structure. uni-halle.de This state generally exhibits higher solubility and dissolution rates compared to crystalline forms but is thermodynamically less stable and can be prone to crystallization over time. nih.govkinampark.com Characterization would focus on confirming the absence of crystallinity via PXRD and determining the glass transition temperature (Tg) using DSC, which is a key indicator of the stability of the amorphous form. kinampark.com

Strategies for Polymorphism Control in Advanced Formulation Development

Controlling polymorphism is essential to ensure product consistency, stability, and performance. ijbiotech.com For a drug like this compound, development strategies would focus on identifying the most thermodynamically stable crystalline form to prevent conversion during storage. nih.gov However, in some cases, a metastable (less stable) form with superior solubility might be intentionally developed, which requires careful formulation to prevent its conversion. ijbiotech.com

Strategies for control would include:

Crystallization Process Optimization: Carefully controlling parameters such as solvent choice, temperature, cooling rate, and agitation during crystallization to reproducibly obtain the desired polymorph.

Use of Excipients: Incorporating specific polymers or other excipients in a formulation can inhibit polymorphic transformations.

Supramolecular Gels: Utilizing drug-mimetic gels can sometimes template the crystallization of a desired, yet metastable, polymorph. mdpi.com

Solubility and Dissolution Rate Enhancement Technologies for this compound

For poorly soluble compounds, enhancing solubility and dissolution rate is crucial for achieving adequate bioavailability. Various formulation technologies can be employed to modify these properties.

Development and Characterization of Novel Salt Forms and Co-Crystals of this compound

Creating new solid forms of an API through salt formation or co-crystallization is a primary strategy to improve its physicochemical properties.

Salt Forms: While Dymanthine is already in a hydrochloride salt form, further research could explore other counterions to create different salt versions. These new salts could potentially offer improved stability, reduced hygroscopicity, or altered solubility profiles. nih.gov

Co-crystals: These are crystalline structures where the API is bonded to a neutral guest molecule (a co-former) through non-covalent interactions, such as hydrogen bonds. iosrphr.org Co-crystals can significantly enhance the solubility and dissolution rate of an API without altering its molecular structure. escholarship.orgpexacy.com Development would involve screening various pharmaceutically acceptable co-formers and characterizing the resulting co-crystals using techniques like PXRD, DSC, and spectroscopy to confirm their structure and properties. iosrphr.org

Application of Amorphous Solid Dispersions for this compound

Amorphous solid dispersions (ASDs) are a highly effective method for improving the solubility of poorly water-soluble drugs. nih.govresearchgate.net In an ASD, the drug is dispersed at a molecular level within a hydrophilic polymer matrix in an amorphous state. kinampark.com

This approach offers two key advantages:

The drug exists in a high-energy amorphous form, which increases its apparent solubility. kinampark.com

The polymer matrix helps to stabilize the amorphous drug against crystallization and can sustain a supersaturated concentration of the drug upon dissolution. uni-halle.de

The development of an ASD for this compound would involve selecting a suitable polymer (e.g., povidone derivatives, HPMC-AS) and a manufacturing method, such as spray drying or hot-melt extrusion. nih.govnih.gov Characterization is crucial to ensure the drug is fully amorphous and miscible with the polymer, and to assess the physical stability of the dispersion over time. kinampark.com

Table 1: Conceptual Comparison of Solubility Enhancement Technologies This table is illustrative and not based on specific experimental data for this compound.

| Technology | Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|

| New Salt Forms | Ionic interaction with a new counterion. | Can modify solubility, stability, and hygroscopicity. | Limited number of suitable counterions; may not significantly improve solubility. |

| Co-crystals | Non-covalent bonding with a neutral co-former. | Enhances solubility and dissolution; broad range of potential co-formers. iosrphr.orgpexacy.com | Physical instability if not properly formulated; potential for dissociation. |

| Amorphous Solid Dispersions (ASD) | Molecular dispersion of amorphous drug in a polymer matrix. | Significant increase in apparent solubility and dissolution rate. nih.gov | Thermodynamically unstable; risk of recrystallization during storage. kinampark.com |

Advanced Drug Delivery Systems for this compound

Advanced drug delivery systems (DDS) aim to improve therapeutic efficacy by controlling the rate, time, and location of drug release. For a compound like this compound, these systems could be designed to enhance its performance.

Potential DDS platforms include:

Nanoparticle-Based Systems: Encapsulating or loading this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) could offer several benefits. mdpi.comnih.gov These include improved solubility, protection from degradation, and the potential for targeted delivery. The small size of nanoparticles can lead to a larger surface area, which may enhance the dissolution rate. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For this compound, liposomal formulation could alter its pharmacokinetic profile and potentially reduce side effects by modifying its distribution in the body.

Cyclodextrin (B1172386) Complexes: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic inner cavity that can form inclusion complexes with guest molecules. nih.gov If this compound has appropriate structural characteristics, complexation with cyclodextrins could be explored to enhance its solubility and stability.

The structural features of adamantane (B196018), a related chemical moiety, have been explored for use in DDS, including in liposomes and cyclodextrin complexes, suggesting that similar approaches could be conceptually applicable to adamantane derivatives like Dymanthine. pensoft.net

Encapsulation Technologies (e.g., Liposomes, Nanoparticles) for this compound Delivery

The encapsulation of active pharmaceutical ingredients within carrier systems like liposomes and nanoparticles is a leading strategy for enhancing therapeutic outcomes. For a molecule such as this compound, these technologies offer theoretical advantages based on its inherent surfactant-like properties.

Liposomal Formulation: Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic substances. Given the amphiphilic structure of this compound, it is hypothesized to readily integrate into the lipid bilayer of a liposome. The hydrophobic C18 alkyl chain would likely intercalate within the acyl chains of the phospholipids, while the positively charged dimethylamino headgroup would align with the polar headgroups of the lipids at the aqueous interface. This orientation could potentially enhance the stability of the liposomal structure and modulate the release of the encapsulated compound.

Research into cationic lipids for gene delivery systems has demonstrated that molecules with similar structures can effectively integrate into and functionalize lipid-based carriers. The incorporation of this compound could influence key liposomal characteristics such as vesicle size, zeta potential (surface charge), and encapsulation efficiency. The positive charge conferred by the hydrochloride salt would be expected to result in a positive zeta potential, which can influence the formulation's interaction with negatively charged biological membranes.

Nanoparticle Delivery: Polymeric nanoparticles represent another promising avenue for this compound delivery. These systems can be engineered to control drug release, improve solubility, and target specific tissues. Depending on the polymer used, this compound could be either entrapped within the nanoparticle's core or adsorbed onto its surface. For instance, in nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), the hydrophobic tail of this compound would favor encapsulation within the polymer matrix. Conversely, for negatively charged nanoparticles, surface adsorption would be driven by strong electrostatic interactions with the cationic headgroup.

The following table illustrates hypothetical formulation characteristics for a liposomal system designed to carry a model cationic amphiphile, similar in principle to this compound.

Table 1: Hypothetical Formulation Parameters of a Model Cationic Amphiphile in a Liposomal System Disclaimer: The following data is for illustrative purposes only and is not based on documented studies of this compound. It serves to represent typical parameters evaluated in the development of liposomal formulations for cationic amphiphilic compounds.

| Formulation Code | Lipid Composition (molar ratio) | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

|---|---|---|---|---|

| LCA-1 | DPPC:Cholesterol (80:20) | 155 ± 5.2 | +25.4 ± 1.5 | 68 ± 3.1 |

| LCA-2 | DPPC:Cholesterol:DSPE-PEG(2000) (75:20:5) | 140 ± 4.8 | +15.7 ± 1.1 | 62 ± 2.8 |

| LCA-3 | DOPC:Cholesterol (80:20) | 162 ± 6.1 | +22.9 ± 1.8 | 75 ± 3.5 |

Investigation of Ionic Liquid Formulations for Improved this compound Properties

Ionic liquids (ILs), defined as salts with melting points below 100°C, offer a novel platform for pharmaceutical formulation due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. This compound can itself be classified as a protic ionic liquid (PIL). PILs are formed through proton transfer between a Brønsted acid (hydrochloric acid) and a Brønsted base (N,N-dimethyloctadecylamine).

This classification opens up the possibility of using this compound not just as a solute, but as a solvent or co-solvent in a formulation, potentially improving the solubility of other poorly soluble active ingredients. Furthermore, its character as a surface-active ionic liquid (SAIL) suggests it can act as a surfactant, forming micelles or other aggregates in solution. nih.govmdpi.com This dual functionality could be leveraged to create advanced, self-assembling drug delivery systems. researchgate.net

Formulating with ILs or utilizing the IL properties of the drug itself can overcome challenges associated with conventional solvents, such as polymorphism and poor bioavailability. The use of surfactant/ionic liquid systems is an emerging area of exploration to impart specific properties to pharmaceutical formulations. chitkara.edu.incore.ac.uk

The table below compares the general properties of conventional molecular solvents with those of ionic liquids, highlighting the potential advantages for formulation development.

Table 2: Comparison of General Properties of Conventional Solvents and Ionic Liquids

| Property | Conventional Solvents (e.g., Water, Ethanol) | Ionic Liquids (General) |

|---|---|---|

| Vapor Pressure | High / Volatile | Negligible / Non-volatile |

| Thermal Stability | Variable, often low | High |

| Solvating Power | Specific (polar or non-polar) | Tunable; can dissolve a wide range of solutes |

| Flammability | Often high | Generally non-flammable |

| Electrical Conductivity | Low (unless containing dissolved ions) | High |

Membrane Permeation Studies and Transport Mechanisms (Preclinical Modeling)

Understanding how a compound traverses biological membranes is critical for formulation design. For this compound, its mechanism of action is believed to involve direct interaction with cellular membranes. As a cationic surfactant, it can disrupt the organization of lipid bilayers, leading to an increase in membrane permeability. This property is fundamental to its potential utility in drug delivery, as it could facilitate the transport of therapeutic agents across cellular barriers.

Preclinical modeling is essential to quantify this interaction. In vitro models, such as cell monolayers (e.g., Caco-2 for intestinal absorption) or artificial membranes (e.g., Parallel Artificial Membrane Permeability Assay, PAMPA), are used to predict in vivo permeability. The transport mechanism for this compound is likely a combination of passive diffusion, driven by its lipophilic character, and membrane disruption, driven by its surfactant properties. Its positive charge would also promote electrostatic interactions with the negatively charged components of cell membranes. Studies on other cationic surfactants have shown they can significantly disturb the lipid matrix of the skin and other biological membranes. science.govresearchgate.net

The apparent permeability coefficient (Papp) is a key parameter derived from these preclinical models. The following table provides illustrative Papp values for different classes of compounds in a Caco-2 model, showing where a molecule with the characteristics of this compound might be positioned.

Table 3: Illustrative Apparent Permeability (Papp) of Various Compound Classes in a Caco-2 Model Disclaimer: The Papp value for this compound is a hypothetical estimation based on its physicochemical properties for illustrative purposes only and is not derived from experimental studies.

| Compound/Class | Primary Characteristic | Typical Papp (x 10⁻⁶ cm/s) | Predicted Permeability |

|---|---|---|---|

| Mannitol | Hydrophilic, small molecule | < 1 | Low |

| Atenolol | Hydrophilic, beta-blocker | 1 - 2 | Low |

| Propranolol | Lipophilic, beta-blocker | > 10 | High |

| This compound (Hypothetical) | Cationic, amphiphilic/surfactant | > 10 | High (with membrane interaction) |

| Ketoprofen | Lipophilic, weak acid | > 20 | High |

Computational Chemistry and Cheminformatics in Dymanthine Hydrochloride Research

In Silico Assessment of Dymanthine Hydrochloride's Drug-Likeness and Lead Optimization Potential

The drug-likeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. Several computational parameters are used to assess drug-likeness, with Lipinski's Rule of Five being one of the most common. These rules establish empirical ranges for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.

For Dymanthine, the free base of this compound, computational tools provide key physicochemical descriptors. Publicly available data from databases like PubChem offer calculated properties that are instrumental in this initial assessment. nih.gov For instance, the topological polar surface area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. chemscene.com

Below is a table of computationally predicted properties for Dymanthine:

| Property | Predicted Value | Source |

| Molecular Weight | 297.57 g/mol | medkoo.com |

| XLogP3 | 9.1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 17 | chemscene.com |

Note: These properties are for the free base, Dymanthine.

Molecular Modeling and Docking Studies for this compound Target Identification and Mechanism Prediction

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as a drug, and a macromolecule, typically a protein target. mdpi.com These methods are fundamental in identifying potential biological targets and elucidating the mechanism of action of a drug. rsc.org In the field of anthelmintic drug discovery, in silico docking has been employed to identify novel inhibitors for crucial parasite enzymes. nih.govnih.gov

While specific molecular docking studies for this compound have not been reported, the general approach would involve:

Target Identification: Identifying potential protein targets in helminths that are essential for their survival. Examples of such targets in nematodes include β-tubulin and glutathione (B108866) S-transferase. nih.gov

Homology Modeling: If the three-dimensional structure of the target protein is not experimentally determined, a homology model can be built based on the known structure of a similar protein.

Molecular Docking: this compound would be computationally "docked" into the active site of the identified target protein. The docking software calculates the binding affinity and predicts the binding mode, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction.

These studies could help in understanding how this compound exerts its anthelmintic effect and could guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by correlating variations in the chemical structure of a series of compounds with changes in their measured activity or properties.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of its analogs for their anthelmintic activity. The structural features of these analogs, represented by molecular descriptors, would then be correlated with their biological activity to build a predictive model. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

Similarly, QSPR models could be developed to predict various physicochemical properties of this compound and its analogs, such as solubility and membrane permeability. These predictive models are valuable tools for accelerating the drug discovery process by reducing the need for extensive experimental testing.

Predictive Toxicology and ADMET Computational Models for this compound (Preclinical Focus)

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate at an early stage is crucial for its successful development. nih.gov In silico ADMET prediction tools have become an integral part of the drug discovery pipeline, helping to identify compounds with unfavorable pharmacokinetic or toxicological profiles. frontiersin.org

For this compound, various computational models could be used to predict its ADMET properties:

Absorption: Models can predict properties like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. frontiersin.org

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration can be estimated.

Metabolism: Computational tools can predict the sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to the elimination of the compound from the body can be modeled.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Several software platforms, such as ADMET Predictor®, offer a suite of models for these predictions. simulations-plus.com A comprehensive in silico ADMET profile for this compound would provide a valuable preclinical assessment of its potential safety and pharmacokinetic behavior, guiding further experimental studies.

Analytical Chemistry Methodologies for Dymanthine Hydrochloride Research

Development and Validation of Chromatographic Methods (e.g., HPLC, GC-MS) for Dymanthine Hydrochloride Purity and Identity Confirmation

Chromatographic methods are indispensable for separating this compound from potential contaminants and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identity confirmation due to its high resolving power and the specific fragmentation patterns generated by mass spectrometry. For a molecule like Dymanthine, which is the free base form of this compound, GC-MS analysis provides a characteristic mass spectrum. The electron ionization (EI) mass spectrum of Dymanthine (N,N-Dimethyloctadecylamine) is defined by a specific pattern of fragment ions, which serves as a fingerprint for its identification. The most abundant ion peak (base peak) is typically observed at a mass-to-charge ratio (m/z) of 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is characteristic of N,N-dimethylalkylamines.

| Parameter | Value | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | |

| Analyte | Dymanthine (N,N-Dimethyloctadecylamine) | |

| Top Peak m/z | 58 | |

| Second Highest m/z | 28 | |

| Kovats Retention Index | 2096 (Standard non-polar column) |

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of research-grade this compound. A significant challenge in developing an HPLC method for this compound is its lack of a strong chromophore, which makes detection by standard ultraviolet (UV) spectrophotometry difficult. To overcome this, pre-column derivatization is often employed. This involves reacting the amine group of Dymanthine with a derivatizing agent that introduces a chromophore into the molecule.

Several HPLC methods developed for analogous aliphatic and tricyclic amines, such as memantine, utilize reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 9-fluorenylmethyl chloroformate (FMOC) to enable UV detection. A similar strategy would be applicable to this compound. The validation of such a method would involve assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of purity determination.

| Parameter | Typical Condition | Rationale/Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard for pharmaceutical analysis. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for derivatized nonpolar compounds. |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) | Allows for the separation of the derivatized analyte from impurities. |

| Derivatizing Agent | 1-fluoro-2,4-dinitrobenzene (FDNB) | Reacts with the amine to add a UV-active dinitrophenyl group. |

| Detection | UV Spectrophotometry (e.g., 360 nm for FDNB derivative) | Wavelength is selected based on the maximum absorbance of the derivatized analyte. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard analytical columns. |

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for this compound Structural Elucidation and Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Mass Spectrometry (MS) , as mentioned, is key for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high confidence. The ESI-HRMS of Dymanthine would show a prominent protonated molecular ion [M+H]+ corresponding to the chemical formula C20H44N+.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the long alkyl chain and the methyl groups around 2850-2960 cm⁻¹. As a hydrochloride salt, a broad absorption band corresponding to the N-H stretching of the protonated amine (R3N+-H) would be expected in the 2400-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for complete structural elucidation.

¹H NMR: The proton NMR spectrum would provide information on the number and types of hydrogen atoms. It would be expected to show a complex set of signals for the long -(CH2)17- alkyl chain, a distinct singlet for the six protons of the two N-methyl groups, and a signal for the N+-H proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the N-methyl groups and the 18 carbons of the octadecyl chain.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of the this compound molecule.

| Technique | Expected Observation for this compound | Purpose |

| ¹H NMR | Signals for CH₃, CH₂, and N⁺-H protons. A singlet integrating to 6H for the N(CH₃)₂ group. | Confirms proton environments and their relative numbers. |

| ¹³C NMR | Signals for all 20 unique carbon atoms in the structure. | Characterizes the carbon skeleton of the molecule. |

| IR | C-H stretching (~2850-2960 cm⁻¹), broad N⁺-H stretching (~2400-3000 cm⁻¹). | Identifies key functional groups. |

| HRMS | Accurate mass measurement of the [M+H]⁺ ion. | Confirms elemental composition. |

Advanced Techniques for this compound Quantification in Complex Biological Matrices (e.g., LC-MS/MS in Preclinical Samples)

Quantifying low concentrations of this compound in complex biological matrices such as plasma, which is essential for preclinical research, requires highly sensitive and selective methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

The method involves a sample preparation step, typically liquid-liquid extraction or solid-phase extraction, to isolate the analyte from matrix components like proteins and lipids. The extract is then injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer.

Detection is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecular ion of Dymanthine, m/z 298.4) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix and providing exceptional sensitivity and selectivity. Method validation would establish the lower limit of quantification (LLOQ), linearity, precision, accuracy, and recovery.

| Parameter | Typical Condition/Value | Purpose/Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for bioanalysis. |

| Sample Preparation | Liquid-Liquid Extraction (e.g., with methyl-t-butyl ether) | To clean up the sample and concentrate the analyte. |

| Chromatography | Reversed-phase C18 column with gradient elution | To separate the analyte from matrix interferences. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes tertiary amines. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides specificity and sensitivity for quantification. |

| Precursor → Product Ion | m/z 298.4 → Specific Fragment (e.g., m/z 58.2) | A highly specific transition for unambiguous quantification. |

| LLOQ | Low ng/mL range (e.g., 0.2 ng/mL) | Achievable sensitivity for preclinical pharmacokinetic studies. |

Impurity Profiling and Stability-Indicating Methods for Research Grade this compound Material

Ensuring the stability and purity of research-grade material is critical. A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.

The development of such a method, typically using HPLC, involves subjecting the this compound material to forced degradation conditions. These stress studies expose the compound to harsh conditions to intentionally produce potential degradation products.

Forced Degradation Conditions Include:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to evaluate stability in different pH environments.

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 10% H₂O₂) to assess susceptibility to oxidation.

Thermal Stress: Heating the solid material (e.g., at 105°C) to test for thermal degradation.

Photolytic Stress: Exposing the material to UV or fluorescent light to determine its photosensitivity.

The stressed samples are then analyzed by a high-resolution chromatographic method (e.g., HPLC-UV after derivatization). The method is considered "stability-indicating" if all degradation products are successfully separated from the parent this compound peak.

Impurity profiling involves the detection, identification, and quantification of any impurities in the material. Unidentified peaks observed during purity analysis can be isolated and characterized using hyphenated techniques like LC-MS/MS, GC-MS, and LC-NMR to determine their structures. This is crucial for understanding the synthesis process and ensuring the quality of the research material.

| Stress Condition | Example Parameters | Purpose | Reference |

| Acid Hydrolysis | 0.1 M HCl, 70°C, 1 hour | To assess degradation in an acidic environment. | |

| Base Hydrolysis | 0.1 M NaOH, 70°C, 1 hour | To assess degradation in a basic environment. | |

| Oxidation | 10% H₂O₂, Room Temp, 1 hour | To test for susceptibility to oxidative degradation. | |

| Thermal | Solid state, 105°C, 24 hours | To evaluate stability at elevated temperatures. | |

| Photolytic | UV/Fluorescent Light | To determine light sensitivity and potential photodegradation pathways. |

Future Perspectives and Research Gaps in Dymanthine Hydrochloride Studies

Potential for Repurposing Dymanthine Hydrochloride in Emerging Biomedical Fields

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for drug development. mdpi.comresearchgate.net This strategy is particularly relevant for compounds like this compound, which has an established history of use in humans. The exploration of its therapeutic utility in other disease areas could unveil novel applications.

Many anthelmintic drugs are being investigated for their potential in treating various cancers. nih.govresearchgate.netoncm.org Some have been shown to interfere with critical oncogenic pathways. mdpi.com Given this trend, this compound presents itself as a candidate for screening in various cancer cell lines. Research could focus on its effects on tumor cell proliferation, apoptosis, and metastasis.

Furthermore, the structural characteristics of this compound could warrant investigation into its potential antiviral or neuroprotective properties. A systematic screening of this compound against a broad range of viruses and in models of neurodegenerative diseases could reveal unexpected therapeutic activities.

Table 1: Potential Biomedical Applications for this compound Repurposing

| Biomedical Field | Potential Application | Research Focus |

|---|---|---|

| Oncology | Anti-cancer agent | Investigation of effects on tumor cell growth, apoptosis, and signaling pathways. |

| Virology | Antiviral therapeutic | Screening against a diverse panel of viruses to identify potential inhibitory activity. |

| Neurology | Neuroprotective agent | Evaluation in models of neurodegenerative diseases for effects on neuronal survival and function. |

Integration of Omics Technologies in this compound Mechanistic Research

A significant gap in the current knowledge of this compound is a detailed understanding of its mechanism of action at the molecular level. Modern "omics" technologies offer powerful tools to elucidate the complex biological interactions of drugs. routledge.comtaylorfrancis.comekb.eg Integrating these approaches into the study of this compound could provide a comprehensive view of its physiological effects.

Genomics and Transcriptomics could be employed to identify the genes and genetic pathways that are affected by this compound treatment in both parasites and human cells. This could reveal the drug's primary targets and off-target effects.

Proteomics would allow for the large-scale analysis of protein expression changes following exposure to the compound. This could help in identifying the specific proteins and signaling cascades that are modulated by this compound.

Metabolomics , the study of metabolic profiles, can reveal alterations in cellular metabolism induced by the drug. nih.gov This approach could uncover novel metabolic vulnerabilities in parasites that are targeted by this compound.

The application of these omics technologies would not only refine our understanding of its anthelmintic properties but is also crucial for identifying biomarkers for its efficacy and for guiding its potential repurposing in other diseases. nih.gov

Collaborative Research Frameworks for Accelerating this compound Discovery

The advancement of research on a compound like this compound, which may be considered a neglected tropical disease treatment, can be significantly accelerated through collaborative efforts. plos.orginfontd.org Public-private partnerships (PPPs), open-source drug discovery initiatives, and academic research consortia have proven to be effective models for advancing research in resource-limited areas. plos.orgdndi.orgyoutube.com

Establishing a consortium focused on this compound research could bring together experts from academia, industry, and non-profit organizations. Such a framework would facilitate the sharing of resources, data, and expertise, thereby reducing redundancy and accelerating the pace of discovery.

An open-science approach, where research data and findings are made publicly available, could also stimulate broader scientific interest and engagement in this compound research. These collaborative models are essential for overcoming the financial and logistical barriers that often hinder research on drugs for neglected diseases.

By leveraging these future perspectives, the scientific community can potentially unlock the full therapeutic value of this compound, transforming it from a historical anthelmintic to a versatile therapeutic agent in the modern biomedical landscape.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Dymanthine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use respiratory protection (e.g., NIOSH-certified masks for brief exposure; self-contained breathing apparatus for prolonged exposure) and nitrile gloves validated for chemical compatibility .

- Engineering Controls : Work in fume hoods to minimize inhalation risks. Store in airtight containers away from ignition sources .

- Training : Mandatory documentation of training on hazards, decontamination, and emergency procedures (e.g., first aid for inhalation, skin/eye contact) .

- Waste Disposal : Follow institutional guidelines for hazardous waste; avoid sewer disposal .

Q. Which analytical methods are validated for assessing the purity and stability of this compound?

- Methodological Answer :

- Chromatography : Employ dichloromethane-based extraction with anhydrous sodium sulfate drying, followed by HPLC or GC-MS with internal standards (e.g., using protocols for analogous hydrochlorides like Amantadine) .

- Stability Testing : Prepare aliquoted stock solutions in sealed vials, store at -20°C, and avoid freeze-thaw cycles to maintain integrity .

- Data Validation : Cross-reference with IUPAC nomenclature and PubChem computational data for structural verification .

Q. How can researchers design a synthesis pathway for this compound using computational tools?

- Methodological Answer :

- Retrosynthesis Analysis : Use AI-powered platforms (e.g., Template_relevance models) to predict one-step synthetic routes from precursors like dimethylethylamine .

- Parameter Optimization :

| Parameter | Setting |

|---|---|

| Precursor Scoring | Relevance Heuristic |

| Plausibility Threshold | 0.01 |

| Top-N Results | 6 |

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Iterative Analysis : Apply qualitative research frameworks to re-examine raw data (e.g., Th17 differentiation assays vs. Treg cell studies) .

- Bias Mitigation : Use mixed-methods approaches (e.g., combining in vitro IC50 data with in vivo hydrogels for burn treatment validation) .

- Uncertainty Quantification : Report instrument errors (e.g., ±0.2 pH tolerance in formulation studies) and methodological limitations explicitly .

Q. How can experimental design improve the evaluation of this compound’s bioactivity?

- Methodological Answer :

- Dose-Response Studies : Use splenocyte assays to measure IL-17A secretion inhibition (IC50) with controls for Th1/Th2 differentiation .

- Formulation Optimization :

| Component | Concentration (mg/mL) |

|---|---|

| Myo-inositol | 100.0 |

| Pyridoxine hydrochloride | 1.0 |

- In Vivo Models : Validate hydrogels in burn treatment models with viscosity-reducing excipients (e.g., benzenesulfonic acid) .

Q. What advanced techniques address stability challenges in this compound solutions?

- Methodological Answer :

- Degradation Profiling : Conduct accelerated stability studies under varying pH/temperature conditions using UV-Vis spectroscopy .

- Hygroscopicity Mitigation : Store lyophilized forms with desiccants and monitor water content via Karl Fischer titration .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.